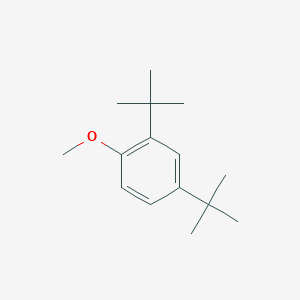
2,4-Di-tert-butyl-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-1-methoxybenzene, also known as DTBOM, is a chemical compound that belongs to the group of alkylated phenols. It is widely used in scientific research for its unique properties and mechanism of action. DTBOM is a colorless crystalline solid that is highly stable and resistant to oxidation. It has a molecular formula of C16H26O and a molecular weight of 234.38 g/mol.
Mechanism of Action
2,4-Di-tert-butyl-1-methoxybenzene exerts its antioxidant activity through several mechanisms, including hydrogen atom transfer, electron transfer, and radical adduct formation. It can scavenge various types of free radicals, such as hydroxyl radicals, superoxide radicals, and peroxyl radicals, by donating hydrogen atoms or electrons. This compound can also form stable adducts with free radicals, which can prevent further damage to cells and biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of lipid peroxidation, the protection of DNA from oxidative damage, and the modulation of various signaling pathways. This compound can also enhance the activity of various antioxidant enzymes, such as superoxide dismutase and catalase, which can further enhance its antioxidant activity.
Advantages and Limitations for Lab Experiments
2,4-Di-tert-butyl-1-methoxybenzene has several advantages for lab experiments, including its high stability, solubility, and purity. It can be easily synthesized and purified, and its properties can be easily characterized using various analytical techniques, such as NMR, IR, and MS. However, this compound also has some limitations, including its toxicity at high concentrations, its limited water solubility, and its potential interference with some assays.
Future Directions
2,4-Di-tert-butyl-1-methoxybenzene has several potential future directions for scientific research, including its application in drug discovery and development, its use as a biomarker for oxidative stress and disease, and its potential as a therapeutic agent for various diseases. This compound can also be used as a model compound for designing new antioxidants and free radical scavengers with improved properties and efficacy. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
2,4-Di-tert-butyl-1-methoxybenzene can be synthesized through several methods, including the reaction of 2,4-dimethylphenol with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction produces this compound as the major product, which can be isolated through crystallization or distillation. Another method involves the reaction of 2,4-dimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Scientific Research Applications
2,4-Di-tert-butyl-1-methoxybenzene has been extensively used in scientific research as a model compound for studying the mechanism of action of antioxidants and free radical scavengers. It has been shown to possess strong antioxidant activity, which can protect cells from oxidative stress and damage. This compound has also been used as a probe for studying the interaction between antioxidants and free radicals, which is crucial for understanding the role of antioxidants in preventing various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
CAS RN |
17177-98-9 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,4-ditert-butyl-1-methoxybenzene |
InChI |
InChI=1S/C15H24O/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6/h8-10H,1-7H3 |
InChI Key |
VDXHGRZJSAONIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






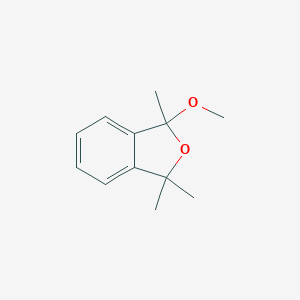
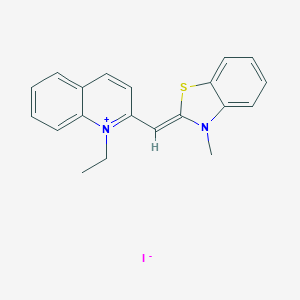
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
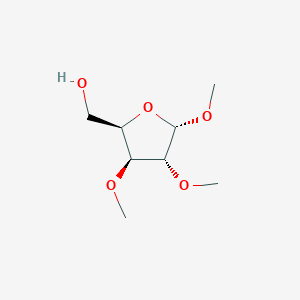


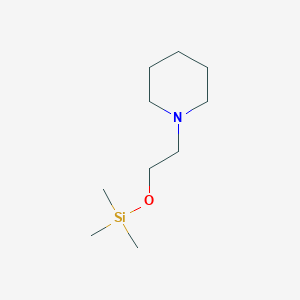
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)


![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)